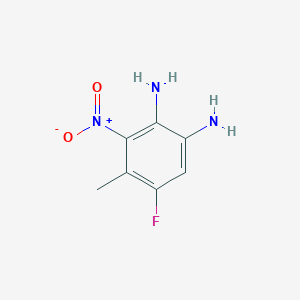

5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine

Description

Properties

Molecular Formula |

C7H8FN3O2 |

|---|---|

Molecular Weight |

185.16 g/mol |

IUPAC Name |

5-fluoro-4-methyl-3-nitrobenzene-1,2-diamine |

InChI |

InChI=1S/C7H8FN3O2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,9-10H2,1H3 |

InChI Key |

LXZVMFAPGJRIBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and fluorination processes, followed by purification steps to isolate the desired product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: Conversion of the amine groups to nitro groups.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Halogenating agents like fluorine gas (F2) or sulfur tetrafluoride (SF4) can be used for fluorination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form specific interactions with these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

*Calculated based on substituent contributions.

Key Observations:

Electron Effects: The nitro group at position 3 in the target compound is a stronger electron-withdrawing group than halogens (e.g., Cl in 4-chloro-5-fluorobenzene-1,2-diamine), reducing electron density at the aromatic ring and directing electrophilic attacks to specific positions .

Synthetic Utility: 4-Methylbenzene-1,2-diamine reacts with isatin derivatives to yield indoloquinoxalines in moderate to good yields (60–75%) . The target compound’s nitro group may lower yields due to competitive side reactions unless optimized conditions are used. Halogenated analogs like 4-bromo-5-nitrobenzene-1,2-diamine () are valuable in Suzuki couplings, whereas the fluorine in the target compound may enhance bioavailability in pharmaceutical intermediates .

Biological Activity

5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine is an aromatic amine notable for its unique combination of functional groups: a fluorine atom, a methyl group, a nitro group, and two amino groups positioned at the 1 and 2 sites on the benzene ring. This compound has garnered attention for its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The molecular formula is with a molecular weight of approximately 185.16 g/mol.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of electron-withdrawing (nitro) and electron-donating (methyl and amino) groups allows for diverse interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈FN₃O₂ |

| Molecular Weight | 185.16 g/mol |

| Functional Groups | Fluorine, Methyl, Nitro, Amino |

| Solubility | Soluble in polar solvents |

Biological Activity

Research indicates that this compound interacts with various biological targets, potentially modulating enzymatic activities and receptor signaling pathways. These interactions may lead to significant biological effects, making the compound a candidate for drug development.

Enzymatic Interactions

The compound's functional groups enable it to interact with enzymes, which may result in changes to their activity. For example, studies have suggested that similar aromatic amines can act as inhibitors or activators of specific enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of aromatic amines, including compounds structurally related to this compound, exhibited antimicrobial properties against various pathogens. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

- Cytotoxicity Studies : In vitro assays using cancer cell lines revealed that certain concentrations of this compound resulted in significant cytotoxic effects. The compound was shown to induce apoptosis through the activation of caspase pathways.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate potential genotoxicity; however, further investigations are needed to establish a comprehensive safety profile.

Table: Summary of Toxicological Findings

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine?

Answer:

Optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable synthetic routes and reduce trial-and-error experimentation. For example, using software like Gaussian or ORCA, researchers can model intermediates and transition states to identify energy-efficient pathways . Additionally, factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) enables systematic exploration of reaction conditions. Melting point analysis (mp 157–161°C for analogous nitro-phenylenediamines) and NMR can validate purity .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

Use H and C NMR to confirm substitution patterns (e.g., distinguishing fluorine-induced deshielding effects). Compare with structurally similar compounds like 4-chloro-5-methylbenzene-1,2-diamine (InChI:1S/C7H9ClN2/c1-4-2-6...) . - High-Resolution Mass Spectrometry (HRMS):

Verify molecular formula (C₇H₈FN₃O₂) and fragmentation patterns. - HPLC-PDA:

Monitor nitro group stability under varying pH conditions (retention time shifts indicate degradation).

Advanced: How can researchers analyze substituent effects on the nitro group’s reactivity in this compound?

Answer:

Adopt a comparative approach using analogs with varying substituents (Table 1). For instance:

Combine kinetic studies (e.g., UV-Vis monitoring of nitro reduction) with DFT calculations to correlate electronic effects (HOMO-LUMO gaps) with experimental rates .

Advanced: How to resolve contradictions in biological activity data for derivatives of this compound?

Answer:

Contradictions often arise from structural nuances (e.g., steric hindrance from methyl groups altering enzyme binding). Use:

- Molecular docking simulations (AutoDock/Vina) to compare binding affinities of analogs like N-(2-Fluorophenyl)-benzene-1,3-diamine (C₁₂H₁₁FN₂) .

- Statistical meta-analysis of dose-response curves to identify outliers. For example, regress IC₅₀ values against logP and molar refractivity to isolate physicochemical drivers .

Basic: What reactor design considerations are critical for scaling up its synthesis?

Answer:

- Mixing efficiency: Use computational fluid dynamics (CFD) to optimize agitation in batch reactors, ensuring homogeneous distribution of fluoro and nitro precursors.

- Safety protocols: Nitro intermediates are thermally sensitive; implement real-time temperature monitoring (e.g., IR thermography) and pressure relief systems .

Advanced: How can computational modeling predict the compound’s behavior in heterogeneous catalysis?

Answer:

- Periodic DFT: Model adsorption energies on metal surfaces (e.g., Pd/C) to predict nitro group reduction pathways.

- Microkinetic modeling: Integrate activation barriers (from transition state calculations) to simulate turnover frequencies under varying H₂ pressures .

Advanced: What methodologies address challenges in separating diastereomers during functionalization?

Answer:

- Chiral stationary phases (CSPs): Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with polar organic modifiers (MeOH/EtOH) for HPLC separation.

- Membrane technologies: Apply nanofiltration (MWCO 200–300 Da) to isolate intermediates post-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.